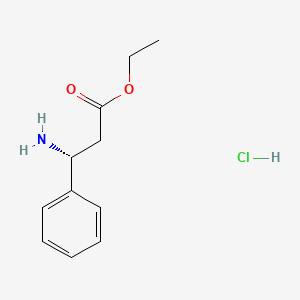

(R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride

Description

(R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride (CAS 340188-50-3) is a chiral β-amino ester derivative with the molecular formula C₁₁H₁₅NO₂·HCl and a molecular weight of 229.7 g/mol . It is characterized by a phenyl group attached to the β-carbon of a propanoic acid ethyl ester backbone, with the amino group also located at the β-position. The compound is synthesized to high enantiomeric purity (98% ee), as confirmed by HPLC and GC analyses, making it valuable for asymmetric synthesis and pharmaceutical research . Its InChI Key (ATSZQDTVNRNXKB-HNCPQSOCSA-N) and MDL number (MFCD02259750) further aid in precise identification .

Properties

IUPAC Name |

ethyl (3R)-3-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSZQDTVNRNXKB-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride typically involves the esterification of ®-3-Amino-3-phenylpropanoic acid. One common method is the reaction of the amino acid with ethanol in the presence of an acid catalyst such as hydrochloric acid. This reaction can be carried out at room temperature or under reflux conditions to improve yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of trimethylchlorosilane (TMSCl) with methanol has been shown to be an effective system for the esterification of amino acids . This method offers advantages such as mild reaction conditions, simple workup, and good to excellent yields.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride can undergo various types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol. .

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Acidic Hydrolysis: Typically involves heating the ester with dilute hydrochloric acid or sulfuric acid under reflux.

Basic Hydrolysis (Saponification): Involves treating the ester with sodium hydroxide or potassium hydroxide, followed by neutralization with an acid.

Major Products Formed

Hydrolysis: Produces ®-3-Amino-3-phenylpropanoic acid and ethanol.

Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Medicinal Chemistry

(R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds. Its chiral nature allows for the development of enantiomerically pure drugs, which are essential for targeting specific biological pathways.

Case Study : In a study exploring long-acting therapeutic agents for cocaine abuse, derivatives of this compound were synthesized and evaluated for their pharmacological profiles, demonstrating significant potential in drug development .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure facilitates various chemical reactions, including hydrolysis and nucleophilic substitution.

Reactions :

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, leading to diverse derivatives.

| Reaction Type | Products Formed |

|---|---|

| Hydrolysis | (R)-3-Amino-3-phenylpropanoic acid and ethanol |

| Nucleophilic Substitution | Various substituted derivatives |

Material Science

The compound is also explored in material science for developing new materials with specific properties, such as polymers and coatings. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride largely depends on its specific application. In medicinal chemistry, for example, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The ester group can be hydrolyzed to release the active amino acid, which can then interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Stereoisomers

The (S)-enantiomer, (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride (CAS 167834-24-4), shares the same molecular formula (C₁₁H₁₅NO₂·HCl) and weight but differs in optical activity. Both enantiomers are used in chiral resolution studies, but their pharmacological activities may diverge due to stereospecific interactions .

Table 1: Stereoisomeric Comparison

| Compound Name | CAS Number | Molecular Formula | Key Feature |

|---|---|---|---|

| (R)-3-Amino-3-phenylpropanoic acid ethyl ester HCl | 340188-50-3 | C₁₁H₁₅NO₂·HCl | 98% ee, β-amino ester |

| (S)-3-Amino-3-phenylpropanoic acid ethyl ester HCl | 167834-24-4 | C₁₁H₁₅NO₂·HCl | 98% ee, mp 117°C |

Structural Isomers

Ethyl 2-amino-3-phenylpropanoate hydrochloride (CAS 63060-94-6) is a positional isomer where the amino group resides on the α-carbon instead of the β-carbon. Despite sharing the formula C₁₁H₁₆ClNO₂ and molecular weight (229.7 g/mol), its structural divergence leads to distinct reactivity, particularly in peptide synthesis .

Table 2: Positional Isomer Comparison

| Compound Name | CAS Number | Molecular Formula | Key Feature |

|---|---|---|---|

| (R)-3-Amino-3-phenylpropanoic acid ethyl ester HCl | 340188-50-3 | C₁₁H₁₅NO₂·HCl | β-amino ester, 98% ee |

| Ethyl 2-amino-3-phenylpropanoate HCl | 63060-94-6 | C₁₁H₁₆ClNO₂ | α-amino ester, peptide precursor |

Substituent Variations

- Fluorophenyl Derivative: Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS 1821827-13-7) introduces a fluorine atom at the phenyl group’s meta position.

- Naphthyl Derivative: (R)-3-Amino-4-(1-naphthyl)butyric acid hydrochloride (CAS 269398-88-1) replaces the phenyl group with a bulkier naphthyl moiety, altering steric effects and binding affinity .

Table 3: Substituent Variations

| Compound Name | CAS Number | Molecular Formula | Key Feature |

|---|---|---|---|

| (R)-3-Amino-3-phenylpropanoic acid ethyl ester HCl | 340188-50-3 | C₁₁H₁₅NO₂·HCl | Phenyl group, β-amino ester |

| Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl | 1821827-13-7 | C₁₁H₁₄ClFNO₂ | 3-Fluorophenyl, enhanced lipophilicity |

| (R)-3-Amino-4-(1-naphthyl)butyric acid HCl | 269398-88-1 | C₁₄H₁₇ClNO₂ | Naphthyl group, increased steric bulk |

Functional Group Modifications

- Phthalimide Derivative: Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride (CAS 97338-03-9) incorporates a phthalimide group, which is often used in prodrug design to improve solubility or mask reactive amines .

Table 4: Functional Group Modifications

| Compound Name | CAS Number | Molecular Formula | Key Feature |

|---|---|---|---|

| (R)-3-Amino-3-phenylpropanoic acid ethyl ester HCl | 340188-50-3 | C₁₁H₁₅NO₂·HCl | Simple β-amino ester |

| Ethyl 3-(4-aminophenyl)-2-phthalimidopropanoate HCl | 97338-03-9 | C₁₉H₁₉ClN₂O₄ | Phthalimide group, prodrug potential |

| Ethyl (3R)-5-amino-3-hydroxypentanoate HCl | – | C₇H₁₄ClNO₃ | Hydroxyl group, enhanced polarity |

Biological Activity

(R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride, a chiral amino acid derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry, organic synthesis, and material science. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

(R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride is characterized by its unique structure that includes both an amino group and an ester functional group. This configuration allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClNO₂ |

| CAS Number | 340188-50-3 |

| Appearance | White Powder |

| Melting Point | 119 °C |

| Enantiomeric Excess (ee) | ≥97.5% (GC) |

| HPLC Purity | ≥94% |

Mechanisms of Biological Activity

The biological activity of (R)-3-amino-3-phenylpropanoic acid ethyl ester hydrochloride is largely attributed to its ability to act as a precursor for various bioactive compounds. The hydrolysis of the ester group releases the active amino acid, which can interact with biological targets such as enzymes and receptors.

Potential Mechanisms

- Enzyme Interaction : The released amino acid can inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting neurological functions.

- Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial and fungal strains.

Research Findings

Recent studies have explored the biological activities associated with (R)-3-amino-3-phenylpropanoic acid ethyl ester hydrochloride and its derivatives. Below are some significant findings:

Antimicrobial Activity

Research indicates that hydrolyzed peptide conjugates derived from this compound show promising antimicrobial properties. In one study, the antimicrobial activity was assessed against several bacterial strains including E. coli, P. aeruginosa, S. aureus, and fungi such as Candida albicans. The results demonstrated:

- Zone of Inhibition : Ranged from 9 mm to 20 mm.

- Minimum Inhibitory Concentration (MIC) : Values between 6 to 12.5 µg/mL were observed for certain derivatives, indicating significant potency against tested pathogens .

Cytotoxicity Studies

In cytotoxicity assays performed on Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), synthesized conjugates exhibited variable cytotoxic effects. The findings highlighted that certain modifications to the phenyl group enhanced cytotoxicity compared to standard treatments like 5-fluorouracil .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study synthesized various peptide conjugates using (R)-3-amino-3-phenylpropanoic acid ethyl ester hydrochloride as a building block. The conjugates were tested against multiple microbial strains, revealing enhanced antimicrobial activity in compounds containing iodo and nitro moieties in their structure. -

Case Study on Anthelmintic Activity :

Another investigation focused on the anthelmintic properties of synthesized derivatives, showing that those containing tryptophan (Trp) and histidine (His) exhibited superior activity against earthworm species compared to other derivatives .

Comparison with Similar Compounds

The biological activity of (R)-3-amino-3-phenylpropanoic acid ethyl ester hydrochloride can be compared with its enantiomer, (S)-3-amino-3-phenylpropanoic acid ethyl ester hydrochloride:

| Compound | Biological Activity |

|---|---|

| (R)-3-Amino-3-phenylpropanoic Acid | Exhibits antimicrobial and cytotoxic properties |

| (S)-3-Amino-3-phenylpropanoic Acid | Potentially different activity profiles due to enantiomeric differences |

Q & A

Q. What functional group transformations are feasible for creating novel derivatives?

- Methodological Answer: The ester group can be reduced to alcohol (LiAlH₄) or hydrolyzed to carboxylic acid (NaOH/H₂O). The amino group permits acylation (acetyl chloride) or alkylation (benzyl bromide). Oxidation of the propanoate chain (KMnO₄) may yield ketone derivatives, though steric hindrance requires careful optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.